N-{5-bromo-4-nitro-1-naphthyl}acetamide
Description
N-{5-bromo-4-nitro-1-naphthyl}acetamide is a polycyclic aromatic compound featuring a naphthalene core substituted with bromine (Br) at position 5, a nitro group (NO₂) at position 4, and an acetamide (-NHCOCH₃) group at position 1. This compound’s structural complexity arises from the interplay of electron-withdrawing (nitro, bromine) and electron-donating (amide) groups, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
165558-61-2 |
|---|---|
Molecular Formula |
C12H9BrN2O3 |
Molecular Weight |
309.11g/mol |
IUPAC Name |
N-(5-bromo-4-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9BrN2O3/c1-7(16)14-10-5-6-11(15(17)18)12-8(10)3-2-4-9(12)13/h2-6H,1H3,(H,14,16) |
InChI Key |
LWIKPHBYTZMRQM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])Br |
Canonical SMILES |
CC(=O)NC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-bromo-4-nitro-1-naphthyl}acetamide typically involves the bromination and nitration of naphthalene followed by acetamidation. The general steps are as follows:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Nitration: The brominated naphthalene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamidation: The resulting bromonitronaphthalene is reacted with acetic anhydride and a base such as pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-{5-bromo-4-nitro-1-naphthyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: N-{5-bromo-4-nitro-1-naphthyl}acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its nitro and bromo groups can be modified to enhance biological activity.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-bromo-4-nitro-1-naphthyl}acetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological molecules.
Comparison with Similar Compounds
The following analysis compares N-{5-bromo-4-naphthyl}acetamide with structurally or functionally related acetamide derivatives, focusing on substituent effects, spectral properties, and synthetic pathways.
Substituent Effects on Reactivity and Stability
- N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)acetamide (5a): This compound () shares a nitro group and acetamide functionality but incorporates a hydroxynaphthalene moiety. Its melting point (249–251°C) and IR data (amide C=O stretch at 1647 cm⁻¹, NO₂ asymmetric stretch at 1513 cm⁻¹) suggest strong intermolecular hydrogen bonding and nitro group stability, which may differ in the target compound due to the absence of a hydroxyl group .
- N-{3-[(6-chloro/fluoro/methyl-carbazol-9-yl)carbonyl]phenyl}acetamide derivatives (): These carbazole-linked acetamides exhibit enhanced aromatic stacking due to their fused ring systems.
Spectral and Physical Property Comparisons
Key Observations :
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